
2-(2-Bromo-3-fluorophenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-3-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of acetaldehyde, where the hydrogen atoms are substituted by a bromo and a fluoro group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-3-fluorophenyl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions where the bromo or fluoro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Oxidation: 2-(2-Bromo-3-fluorophenyl)acetic acid.
Reduction: 2-(2-Bromo-3-fluorophenyl)ethanol.
Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Bromo-3-fluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-3-fluorophenyl)acetaldehyde involves its interaction with various molecular targets. The presence of the bromo and fluoro groups can influence its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-2-fluorophenyl)acetaldehyde: Similar structure but with different substitution pattern.
2-Bromo-5-fluorophenylacetaldehyde: Another isomer with distinct properties.
2-(2-Bromo-4-fluorophenyl)acetaldehyde: Variation in the position of the fluoro group.
Uniqueness
2-(2-Bromo-3-fluorophenyl)acetaldehyde is unique due to its specific substitution pattern, which can result in different chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable for targeted research and applications.
Propiedades
Fórmula molecular |
C8H6BrFO |
|---|---|
Peso molecular |
217.03 g/mol |
Nombre IUPAC |
2-(2-bromo-3-fluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6BrFO/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3,5H,4H2 |
Clave InChI |
ZWVWQXJKOHHZQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Br)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


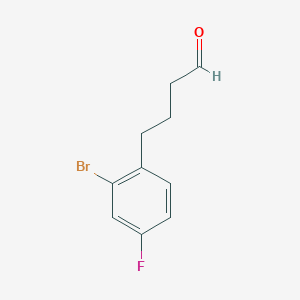


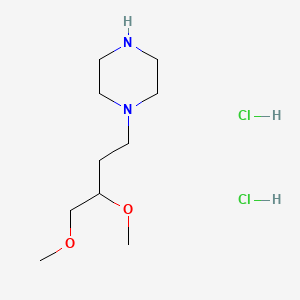

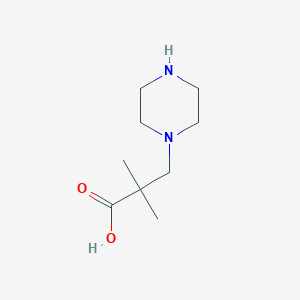
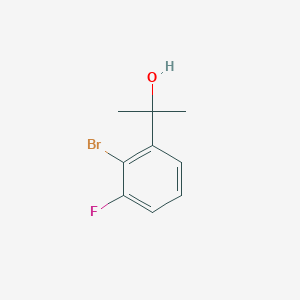
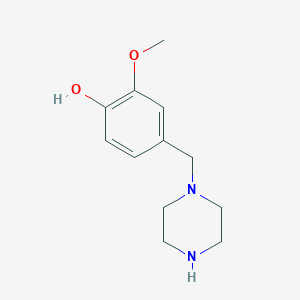
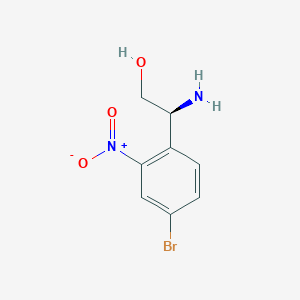
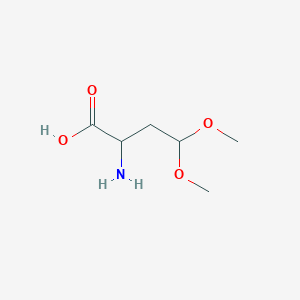
![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)
![(5R)-1-azabicyclo[3.1.0]hexane](/img/structure/B15313748.png)
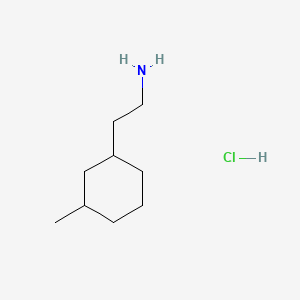
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)
